molecular formula C11H6ClNO4 B1356501 7-Chloroquinoline-3,8-dicarboxylic acid CAS No. 90717-07-0

7-Chloroquinoline-3,8-dicarboxylic acid

Cat. No.: B1356501
CAS No.: 90717-07-0
M. Wt: 251.62 g/mol
InChI Key: ZYIDIAPHYHJMCU-UHFFFAOYSA-N
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Description

7-Chloroquinoline-3,8-dicarboxylic acid (CAS: 90717-07-0) is a quinoline-based compound with the molecular formula C 11 H 6 ClNO 4 and a molecular weight of 251.63 g/mol . This carboxylic acid derivative serves as a significant chemical transformation product and major metabolite of the herbicide quinmerac, formed in soil, animal systems, and water . Its primary research value lies in environmental fate and metabolism studies , where it is used to track the degradation and movement of the parent herbicide in the environment . In the environment, this metabolite is classified as non-persistent in soil, with aerobic DT 50 values ranging from 22 to 29.7 days, but demonstrates high stability in water-sediment systems . From a synthetic chemistry perspective, 7-chloroquinoline-8-carboxylic acid derivatives are key intermediates in the preparation of agrochemicals such as quinclorac . These compounds can be synthesized via direct oxidation of the corresponding 8-methylquinoline compounds . This product is intended for research use only and is strictly not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloroquinoline-3,8-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO4/c12-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)11(16)17/h1-4H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIDIAPHYHJMCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)C(=O)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00536258
Record name 7-Chloroquinoline-3,8-dicarboxylic acid
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Molecular Weight

251.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90717-07-0
Record name 7-Chloro-3,8-quinolinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90717-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloroquinoline-3,8-dicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Advanced Characterization of 7 Chloroquinoline 3,8 Dicarboxylic Acid Systems

X-ray Crystallography for Molecular and Crystal Structure Determination

Experimental X-ray crystallography data for 7-Chloroquinoline-3,8-dicarboxylic acid, which would provide definitive information on its crystal system, space group, intermolecular interactions, and specific dihedral angles, is not available in the public domain search results. Detailed structural analyses have been performed on related compounds such as 3,7-dichloroquinoline-8-carboxylic acid, but these findings cannot be directly extrapolated to the title compound.

Analysis of Crystal Systems and Space Groups

Information regarding the crystal system and space group for this compound is currently unavailable.

Intermolecular Interactions in Crystalline States

Without a determined crystal structure, a specific analysis of the intermolecular interactions for this compound cannot be conducted. However, based on its molecular structure, which contains two carboxylic acid groups and a quinoline (B57606) nitrogen atom, it is highly probable that its crystalline state would be stabilized by extensive hydrogen bonding. Molecules of this type often exhibit intermolecular interactions such as O-H···N or O-H···O hydrogen bonds, as well as potential π–π stacking between the aromatic quinoline rings.

Dihedral Angle Analysis within Molecular Structures

A quantitative analysis of the dihedral angles, which describes the conformation of the carboxylic acid groups relative to the quinoline ring, is contingent upon crystallographic data and is therefore not available.

Spectroscopic Characterization Techniques

Spectroscopic data for this compound has been recorded, confirming its chemical structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound has been obtained using the KBr-Pellet technique with a Bruker IFS 85 instrument nih.gov. While the specific peak data is not provided in the search results, the spectrum would be expected to show characteristic absorption bands for its functional groups.

Expected Characteristic FT-IR Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber Range (cm⁻¹)
Carboxylic Acid O-HStretching3300 - 2500 (very broad)
Aromatic C-HStretching3100 - 3000
Carboxylic Acid C=OStretching1725 - 1700
Aromatic C=CStretching1600 - 1450
C-OStretching1320 - 1210
C-ClStretching850 - 550

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. A ¹³C NMR spectrum for this compound has been recorded on a Bruker AM-270 instrument nih.gov. Although specific chemical shifts are not available in the search results, general predictions can be made based on the structure.

Expected ¹³C NMR Chemical Shift Ranges:

Carbon TypeExpected Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)160 - 185
Aromatic/Quinoline Carbons110 - 150

The proton (¹H) NMR spectrum would show signals corresponding to the aromatic protons on the quinoline ring and the acidic protons of the two carboxylic acid groups. The acidic protons are typically observed as broad signals at a very high chemical shift, often above 10 ppm.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy at specific wavelengths, causing electrons to move from a lower energy ground state to a higher energy excited state. The wavelengths of light that are absorbed and the extent of absorption are characteristic of the molecule's structure, particularly its electronic system.

For aromatic and heteroaromatic compounds like this compound, UV-Vis spectroscopy can provide valuable information about the π-electron system of the quinoline ring and the influence of its substituents—the chloro group and the two carboxylic acid groups. The absorption maxima (λmax) and the corresponding molar absorptivity (ε) values are key parameters obtained from a UV-Vis spectrum. These parameters are sensitive to the solvent used for the analysis, as solvent polarity can influence the energy levels of the electronic states.

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental technique for determining the elemental composition of a compound. It provides the percentage by mass of each element present in the sample, which can then be compared to the theoretical percentages calculated from the compound's molecular formula. This comparison is a critical step in verifying the purity and confirming the empirical and molecular formula of a newly synthesized or isolated compound.

For this compound, with the molecular formula C₁₁H₆ClNO₄, the theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O).

Table 1: Theoretical Elemental Composition of this compound (C₁₁H₆ClNO₄)

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0111132.1152.49
HydrogenH1.0166.062.41
ChlorineCl35.45135.4514.09
NitrogenN14.01114.015.57
OxygenO16.00464.0025.43
Total 251.63 100.00

Experimental elemental analysis would involve the combustion of a small, precisely weighed sample of this compound. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured to determine the percentages of carbon, hydrogen, and nitrogen. The percentage of chlorine is typically determined by other methods, such as titration after combustion. The oxygen content is often determined by difference.

A high degree of agreement between the experimentally determined percentages and the calculated theoretical values would provide strong evidence for the compound's purity and confirm its molecular formula. However, specific experimental elemental analysis data for this compound is not available in the public domain literature that was surveyed.

Thermal Analysis Methods for Crystalline Materials

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature while the substance is subjected to a controlled temperature program. For crystalline materials like this compound, two of the most informative thermal analysis techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. This technique is particularly useful for determining the thermal stability of a compound, identifying its decomposition temperatures, and quantifying the mass loss at each stage of decomposition. A TGA thermogram plots the mass of the sample against temperature. For this compound, a TGA analysis would reveal the temperature at which the compound begins to decompose and the temperature range over which decomposition occurs. The loss of specific groups, such as the carboxylic acid functionalities, could potentially be observed as distinct steps in the thermogram.

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. A DSC thermogram plots the heat flow against temperature. For a crystalline solid like this compound, a DSC analysis would show an endothermic peak corresponding to its melting point. The temperature at the peak maximum is taken as the melting temperature, and the area under the peak is proportional to the enthalpy of fusion. The sharpness of the melting peak can also provide an indication of the sample's purity.

Despite the utility of these methods for characterizing crystalline organic compounds, no specific TGA or DSC data for this compound has been reported in the available scientific literature. Such studies would be invaluable for establishing the compound's thermal stability and phase transition behavior.

Computational Chemistry and Theoretical Investigations of 7 Chloroquinoline 3,8 Dicarboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are fundamental to understanding the intrinsic properties of a molecule. For 7-Chloroquinoline-3,8-dicarboxylic acid, this would entail a systematic study of its electronic makeup and predictive reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

TD-DFT is the method of choice for predicting the electronic absorption spectra (UV-Visible spectra) of molecules. This analysis would calculate the excitation energies and oscillator strengths of the primary electronic transitions, predicting the wavelengths at which the molecule absorbs light. Such theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Molecular Modeling and Simulation Approaches

These methods explore the dynamic nature of the molecule, including its flexibility and the potential for forming specific intramolecular interactions.

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular architecture, crystal packing, and biological activity of chemical compounds. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are commonly used to visualize and quantify these weak interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces.

A comprehensive analysis of this compound would involve Density Functional Theory (DFT) calculations to map the electron density and identify regions of non-covalent interactions. Such a study would elucidate how the chloro- and dicarboxylic acid substituents influence the molecule's interaction patterns. For instance, the chlorine atom can participate in halogen bonding, while the carboxylic acid groups are strong donors and acceptors for hydrogen bonds. The aromatic quinoline (B57606) core can also engage in π-π stacking interactions.

Computational Prediction of pKa Values for Regioselectivity Rationalization

The pKa values of a molecule are fundamental to understanding its behavior in solution, including its solubility, and reactivity. For a polyprotic acid like this compound, computational methods can predict the pKa values for each of the carboxylic acid groups. This information is critical for rationalizing the regioselectivity of chemical reactions, as the acidity of a particular site often dictates its reactivity.

The prediction of pKa values typically involves quantum mechanical calculations combined with a solvent model to estimate the free energy change of deprotonation. By comparing the calculated pKa values of the carboxylic acids at the 3- and 8-positions, one could predict which proton is more likely to be removed first under basic conditions. This has significant implications for reactions where one of the carboxylic acid groups is selectively targeted.

Coordination Chemistry and Metal Complexation of 7 Chloroquinoline 3,8 Dicarboxylic Acid

Design and Synthesis of Coordination Compounds with Transition Metals

The design of coordination compounds using 7-Chloroquinoline-3,8-dicarboxylic acid as a ligand involves selecting appropriate transition metal ions and reaction conditions to achieve desired structural and functional outcomes. The synthesis of these compounds typically employs methods that facilitate the self-assembly of metal ions and organic linkers into crystalline solids.

Common synthetic strategies include hydrothermal and solvothermal reactions. In these methods, the metal salt (e.g., nitrates, chlorides, or acetates of transition metals like Cu(II), Zn(II), Co(II), or Ni(II)) and the this compound ligand are dissolved or suspended in a solvent, often water, ethanol, or dimethylformamide (DMF), and heated in a sealed vessel. nih.govrsc.org The elevated temperature and pressure promote the dissolution of reactants and the subsequent crystallization of the coordination product upon slow cooling.

The choice of transition metal is crucial as its preferred coordination number, geometry (e.g., tetrahedral, square planar, octahedral), and electronic configuration will significantly influence the final structure. mdpi.comresearchgate.net Furthermore, ancillary ligands, such as bipyridine or phenanthroline, can be introduced into the reaction mixture to occupy some of the metal's coordination sites, thereby controlling the dimensionality and topology of the resulting framework. rsc.orgias.ac.in The modular nature of this synthetic approach allows for a systematic exploration of new structures by varying the constituent components. researchgate.net

Chelation Behavior of Dicarboxylic Acid Moieties as Ligands

This compound is a multidentate ligand, meaning it can bind to a metal center through multiple atoms simultaneously. nih.gov Its coordination capabilities stem primarily from the two carboxylate groups (-COOH) and the nitrogen atom of the quinoline (B57606) ring. Upon deprotonation, the carboxylate groups can coordinate to metal ions in several distinct modes, which contributes to the structural diversity of the resulting complexes. nih.govbritannica.com

The dicarboxylic acid moiety can exhibit the following coordination behaviors:

Monodentate: Only one oxygen atom from a carboxylate group binds to a single metal center.

Bidentate Chelating: Both oxygen atoms of the same carboxylate group bind to a single metal center, forming a stable four-membered ring.

Bidentate Bridging: The two oxygen atoms of a single carboxylate group bind to two different metal centers, linking them together. This mode is common in the formation of coordination polymers.

Bridging-Chelating: The ligand can use one carboxylate group to chelate a metal ion while the other bridges to an adjacent metal center.

The nitrogen atom within the quinoline ring can also act as a coordination site. When a carboxylate group at an adjacent position (like the one at C8) coordinates to a metal, the nitrogen atom can participate in chelation, forming a highly stable five-membered ring. nih.gov This chelating behavior significantly enhances the stability of the resulting metal complex, a phenomenon known as the "chelate effect". beloit.edulibretexts.org The combination of these potential binding sites makes this compound a versatile building block for constructing complex coordination architectures. nih.gov

Coordination SitePotential Coordination ModesResulting Structural Motif
Carboxylate Group (-COO⁻)Monodentate, Bidentate Chelating, Bidentate BridgingLinks metal centers, forms stable rings
Quinoline Nitrogen (N)MonodentateActs as a coordination point
C8-Carboxylate and Quinoline NitrogenBidentate N,O-ChelatingForms a stable 5-membered chelate ring
Both Carboxylate GroupsBridgingConnects multiple metal centers to form polymers

Metal-Organic Frameworks (MOFs) Incorporating Quinolinedicarboxylic Acids

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their high crystallinity and permanent porosity. tcsedsystem.edunih.gov They are constructed from metal ions or clusters, referred to as secondary building units (SBUs), linked together by organic molecules. Due to its rigid structure and multiple coordination sites, this compound is a promising candidate for use as an organic linker in the synthesis of novel MOFs.

The incorporation of a quinoline-based linker can impart specific functionalities to the MOF. The nitrogen atom can serve as a Lewis basic site, while the aromatic rings can engage in π-π stacking interactions, influencing the framework's stability and its interactions with guest molecules. The chloro-substituent provides a handle for post-synthetic modification, where additional functional groups can be introduced after the framework has been assembled, allowing for the fine-tuning of the MOF's properties. researchgate.net

The field of reticular chemistry allows for the design of MOFs with predetermined structures and properties by carefully selecting the geometry of the metal SBU and the organic linker. researchgate.net The specific arrangement of the two carboxylate groups in this compound—their separation and relative angle—acts as a blueprint that directs the topology of the resulting network.

By functionalizing the linker, for instance, by introducing steric bulk or different electronic groups, it is possible to influence the linker's conformation and thereby control the topology of the resulting MOF. nih.govnih.govrsc.org This strategy of linker functionalization is a powerful tool for achieving meticulous control over the pore size and shape of the material. nih.govrsc.org The predictable nature of MOF assembly allows for the engineering of materials with tailored porosity and chemical environments for applications in gas storage, separation, and catalysis. rsc.org

Functionalization of MOFs via Quinolinedicarboxylic Acid Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The ability to functionalize these materials by carefully selecting or modifying the organic linkers is a key aspect of MOF design, allowing for the tuning of their properties for specific applications such as gas storage, catalysis, and sensing. Quinolinedicarboxylic acids, including this compound, are attractive candidates for use as linkers in the synthesis of functionalized MOFs.

The incorporation of a quinoline moiety into a MOF linker can introduce several desirable properties. The aromatic system can enhance the thermal stability and rigidity of the framework. Furthermore, the nitrogen atom in the quinoline ring can act as a basic site, which can be beneficial for catalytic applications or for the selective adsorption of acidic gases.

The presence of a chloro- group, as in this compound, adds another layer of functionality. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can influence the packing and stability of the MOF structure. Additionally, the electronic properties of the linker are modified by the electron-withdrawing nature of the chlorine atom, which can in turn affect the properties of the resulting MOF, such as its luminescence or catalytic activity.

The synthesis of MOFs using quinolinedicarboxylic acid linkers typically involves solvothermal or hydrothermal methods, where the linker and a metal salt are heated in a suitable solvent. The resulting crystal structure and topology of the MOF are dependent on a variety of factors, including the specific quinolinedicarboxylic acid used, the metal ion, the reaction temperature, and the solvent system.

For example, research on quinoline-2,6-dicarboxylic acid has led to the synthesis of a luminescent zirconium(IV)-based MOF and a 3D zinc(II)-organic framework. nih.govnih.gov These studies demonstrate that the quinoline-based linker can effectively coordinate with metal ions to form stable, porous frameworks with interesting functional properties, such as the ability to sense metal ions and organic molecules. nih.govnih.gov While direct examples of MOFs constructed from this compound are scarce in the literature, the principles of MOF functionalization suggest that it would be a viable linker for creating novel materials with tailored properties.

To illustrate the type of structural data obtained from such studies, the following table presents selected bond lengths from a representative crystal structure of a europium(III) coordination polymer formed with an analogous ligand, quinoline-2,4-dicarboxylic acid. This data is provided to give an indication of the typical metal-ligand bond distances observed in such complexes.

BondLength (Å)
Eu-O2.454(4)
Eu-O2.473(5)
Eu-N-

Note: The data in the table is for a europium(III) complex with quinoline-2,4-dicarboxylic acid and is presented as an illustrative example. Specific bond lengths for complexes of this compound would require dedicated crystallographic studies.

The research into MOFs based on functionalized quinolinedicarboxylic acids is an active area, with the potential to yield new materials with enhanced performance in various technological applications. The specific arrangement of functional groups in this compound makes it a promising, albeit currently under-explored, building block in this field.

Supramolecular Chemistry and Crystal Engineering with 7 Chloroquinoline 3,8 Dicarboxylic Acid Derivatives

Self-Assembly Principles and Noncovalent Interactions in Quinolinedicarboxylic Acid Systems

The predictable and directional nature of noncovalent interactions is the cornerstone of self-assembly in quinolinedicarboxylic acid systems. The molecular structure of 7-Chloroquinoline-3,8-dicarboxylic acid, featuring two carboxylic acid groups, a quinoline (B57606) nitrogen atom, an aromatic ring system, and a chlorine substituent, provides multiple sites for engaging in hydrogen bonding, π-stacking, and halogen bonding. These interactions collectively dictate the kinetic and thermodynamic pathways of crystallization, leading to the formation of specific, stable supramolecular assemblies. nsf.gov

Hydrogen bonds are among the most critical interactions governing the self-assembly of carboxylic acid-containing molecules. In systems involving this compound, several robust hydrogen bonding motifs can be anticipated and are observed in related structures. The carboxylic acid groups can form strong, cyclic dimers through O—H···O interactions. nsf.gov Furthermore, the quinoline nitrogen atom acts as a potent hydrogen bond acceptor, leading to strong O—H···N interactions with the carboxylic acid groups of neighboring molecules. nih.gov This interplay between acid-acid and acid-base type hydrogen bonds can result in the formation of intricate one-, two-, or three-dimensional networks, which form the backbone of the crystalline structure. The presence of two carboxylic acid groups enhances the potential for creating extended and highly stable hydrogen-bonded frameworks. rsc.org

Table 1: Common Hydrogen Bonding Motifs in Quinolinedicarboxylic Acid Systems

Interaction TypeDonorAcceptorTypical Geometry
Carboxylic Acid DimerCarboxyl O-HCarboxyl C=OCyclic, Planar
Acid-Pyridine HeterosynthonCarboxyl O-HQuinoline NLinear
Intramolecular H-bondCarboxyl O-H (C8)Quinoline NQuasi-ring formation

Data synthesized from principles observed in related quinoline carboxylic acid structures. nih.govmdpi.comrsc.org

The planar, electron-deficient aromatic core of the quinoline ring system is highly conducive to forming π-stacking interactions. These interactions, arising from the electrostatic attraction between the π-electron clouds of adjacent aromatic rings, play a crucial role in the close packing of molecules in the solid state. nih.gov In the crystal structures of related quinoline derivatives, face-to-face π-stacking is commonly observed, with typical centroid-centroid distances ranging from 3.3 to 3.6 Å. nih.govresearchgate.net These stacking interactions often lead to the formation of columnar or layered arrangements, which are further stabilized by the aforementioned hydrogen bonds. The combination of directional hydrogen bonding and less directional, but significant, π-stacking interactions provides a powerful strategy for controlling the dimensionality of the resulting supramolecular architecture. nih.govrsc.org

Formation of Multicomponent Crystalline Materials

Crystal engineering with this compound extends beyond its self-assembly into single-component crystals. Its acidic functional groups make it an excellent candidate for forming multicomponent crystalline materials, such as salts and cocrystals, by combining it with other molecular entities. mdpi.com

The presence of both acidic carboxylic acid groups and a basic quinoline nitrogen atom within the same molecule allows this compound to potentially act as a zwitterion under certain conditions. nsf.gov However, it more commonly functions as an acid in the presence of a stronger base or as a building block for forming salts with other basic molecules. When crystallized with other basic compounds, such as amines or pyridines, proton transfer from a carboxylic acid group to the base is a highly favorable process. acs.org This transfer results in the formation of a carboxylate anion and a corresponding cation, which then self-assemble into a crystalline salt lattice stabilized by strong charge-assisted hydrogen bonds (e.g., N⁺—H···O⁻). Studies on related 7-chloroquinoline (B30040) antimalarials co-crystallized with aromatic acids have shown that proton transfer is a primary driver for salt formation, leading to the creation of new, stable crystalline materials. acs.org

Table 2: Examples of Salt Formation with 7-Chloroquinoline Derivatives

7-Chloroquinoline Derivative TypeCoformer (Acid)Resulting InteractionReference
Triazole-linked 7-chloroquinoline2,4-dichlorobenzoic acidSalt formation via proton transfer acs.org
Triazole-linked 7-chloroquinoline4-nitrobenzoic acidSalt formation via proton transfer acs.org

This table illustrates the principle of salt formation in related systems, which is directly applicable to this compound when combined with basic coformers.

During the crystallization process, solvent molecules can become incorporated into the crystal lattice, playing a direct and often critical role in the final supramolecular assembly. These included solvent molecules can act as "molecular glue," bridging different components of the assembly through hydrogen bonding or other noncovalent interactions. acs.org For instance, water or alcohol molecules can simultaneously act as hydrogen bond donors and acceptors, satisfying the coordination requirements of the primary molecules and stabilizing voids within the crystal lattice. In studies of multicomponent crystals formed from 7-chloroquinolines, the inclusion of solvent molecules was observed in the vast majority of structures. acs.org The choice of solvent can therefore be a strategic variable in crystal engineering, enabling the formation of different polymorphs or solvates with distinct structures and properties.

Directed Molecular Assembly and Crystal Growth of this compound Derivatives

The rational design and construction of multidimensional supramolecular architectures from this compound and its derivatives are central to the fields of supramolecular chemistry and crystal engineering. The strategic placement of functional groups on the quinoline core allows for the predictable formation of desired crystalline solids with specific topologies and properties. The primary driving forces behind the assembly of these molecules are non-covalent interactions, including hydrogen bonding and π–π stacking.

The dicarboxylic acid functionality of this compound provides robust and directional hydrogen-bonding sites. The carboxylic acid groups can form strong O-H···O hydrogen bonds, leading to the formation of predictable supramolecular synthons. These synthons can then be utilized to construct higher-order structures, such as chains, layers, and three-dimensional networks. The nitrogen atom within the quinoline ring can also act as a hydrogen bond acceptor, further influencing the packing arrangement of the molecules.

Factors Influencing Supramolecular Topology

The supramolecular topology of crystalline materials derived from this compound is influenced by a variety of factors that dictate the nature and directionality of intermolecular interactions. Understanding and controlling these factors are crucial for the rational design of functional solid-state materials.

The choice of solvent during crystallization is another critical parameter. Solvents can interact with the solute molecules through hydrogen bonding or other intermolecular forces, leading to the formation of solvates. acs.org In such cases, the solvent molecule becomes an integral part of the crystal lattice and can significantly alter the supramolecular architecture. The polarity of the solvent can also influence which supramolecular synthons are preferentially formed.

Furthermore, the presence of co-formers, such as other organic molecules, can lead to the formation of co-crystals. mdpi.com In these systems, the this compound molecules assemble with the co-former molecules through a network of non-covalent interactions, resulting in a completely different supramolecular structure compared to the pure compound. The stoichiometry of the components and their respective functional groups will determine the final topology of the co-crystal.

The crystallization conditions, including temperature, pressure, and concentration, also play a role in determining the final crystalline form. In some cases, different polymorphs—crystals with the same chemical composition but different molecular packing—can be obtained by varying these conditions. Each polymorph will exhibit a unique supramolecular topology and, consequently, different physicochemical properties.

FactorInfluence on Supramolecular Topology
Substituents Alters steric and electronic properties, introduces new interaction sites.
Solvent Can be incorporated into the crystal lattice (solvates), influences synthon formation. acs.org
Co-formers Leads to the formation of co-crystals with novel supramolecular architectures. mdpi.com
Crystallization Conditions Temperature, pressure, and concentration can lead to different polymorphs.

Temperature-Driven Structural Transformations in Solution

The self-assembly of this compound derivatives in solution is a dynamic process that can be influenced by external stimuli, such as temperature. Temperature changes can alter the thermodynamics of non-covalent interactions, leading to structural transformations and the formation of different supramolecular assemblies.

In solution, molecules of this compound can exist in equilibrium between monomeric and various aggregated states. The extent of aggregation and the nature of the resulting supramolecular structures are governed by the balance of enthalpy and entropy. The formation of hydrogen bonds and π–π stacking interactions is typically an enthalpically favorable process, while the association of molecules into larger assemblies results in a decrease in entropy.

As the temperature of the solution is increased, the kinetic energy of the molecules also increases. This can provide sufficient energy to overcome the weaker non-covalent interactions, leading to the dissociation of larger aggregates into smaller ones or even monomers. Conversely, lowering the temperature can favor the formation of more ordered and extensive supramolecular structures as the enthalpic contributions of the intermolecular interactions become more dominant.

The thermodynamic parameters associated with these transformations, such as the enthalpy and entropy of association, can provide valuable insights into the stability and nature of the self-assembled species. For quinoline derivatives, the enthalpy of phase transitions, which is related to the strength of intermolecular forces, can be a key indicator of the stability of the resulting structures. longdom.org

These temperature-driven structural transformations are not only of fundamental interest in understanding the principles of supramolecular chemistry but also have potential applications in the development of "smart" materials and systems where the structure and function can be controlled by temperature.

Temperature ChangeEffect on Supramolecular Assembly in SolutionThermodynamic Consideration
Increase Favors dissociation of larger aggregates into smaller species or monomers.Increased kinetic energy overcomes weaker non-covalent interactions; entropy becomes more dominant.
Decrease Promotes the formation of more ordered and larger supramolecular structures.Enthalpic contributions from hydrogen bonding and π–π stacking become more significant.

Advanced Applications in Materials Science Utilizing 7 Chloroquinoline 3,8 Dicarboxylic Acid

Catalysis and Industrial Applications of Quinoline-Based Materials

The rigid structure and multiple coordination sites of 7-chloroquinoline-3,8-dicarboxylic acid make it an ideal candidate for creating robust catalytic frameworks, particularly Metal-Organic Frameworks (MOFs) and coordination polymers. These materials act as heterogeneous catalysts, which are advantageous in industrial settings because they are easily separated from reaction products.

When used as a ligand, this compound can coordinate with various transition metal ions to create porous structures with well-defined active sites. These sites can facilitate a range of chemical transformations. For instance, MOFs constructed from ligands similar to quinoline (B57606) dicarboxylic acids have demonstrated significant catalytic activity. nih.gov The quinoline nitrogen can act as a Lewis base site, while the coordinated metal ions can function as Lewis acid sites, creating a bifunctional catalyst within a single material.

The applications of such catalytic systems are diverse. Research on related coordination polymers has shown their effectiveness as photocatalysts for the degradation of environmental pollutants, such as industrial dyes and antibiotics. mdpi.com The quinoline-based framework can absorb light energy and transfer it to adsorbed molecules, initiating their decomposition into less harmful substances. This has potential applications in wastewater treatment and environmental remediation. mdpi.com Furthermore, MOFs built with biquinoline dicarboxylic acid ligands have been successfully employed as catalysts for converting carbonyl compounds into cyanohydrins and alcohols, showcasing their utility in fine chemical synthesis. nih.gov The recyclability of these MOF catalysts has been demonstrated over multiple cycles, highlighting their stability and industrial viability. nih.gov

Table 1: Examples of Catalytic Applications of MOFs Based on Dicarboxylic Acid Ligands

Catalyst Type Ligand Used Metal Ion Application Reference
Metal-Organic Framework 2,2′-biquinoline-4,4'-dicarboxylic acid Barium, Cadmium Transformation of carbonyl compounds nih.gov
Coordination Polymer 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole Nickel(II), Manganese(II) Photocatalytic degradation of dyes and antibiotics mdpi.com

Development of Novel Functional Materials through Supramolecular Design

Supramolecular design involves the engineering of complex assemblies from molecular components held together by non-covalent interactions. This compound is an exemplary building block for this purpose. Its two carboxylic acid groups and the quinoline nitrogen atom can coordinate with metal ions in various ways, leading to a high degree of structural diversity in the resulting materials. rsc.org

The formation of Metal-Organic Frameworks (MOFs) and coordination polymers is a primary outcome of this design strategy. rsc.orgmdpi.com By carefully selecting the metal ion and reaction conditions, it is possible to control the dimensionality and topology of the final structure. For example, studies on quinoline-2,4-dicarboxylic acid with lanthanide ions have yielded three-dimensional coordination polymers with distinct structural motifs. mdpi.com Similarly, 3,7-dichloroquinoline-8-carboxylic acid is known to form supramolecular architectures through a combination of O—H⋯N hydrogen bonding and π–π stacking interactions between adjacent quinoline rings. nih.gov

The resulting frameworks can be designed to have specific properties, such as permanent porosity, which is crucial for applications in gas storage and separation. The internal channels and cavities of the MOF can be tailored in size and chemical functionality to selectively adsorb certain molecules. The structural diversity arising from different metal ions and synthesis conditions allows for the creation of a wide array of functional materials from a single ligand. rsc.orgrsc.org

Table 2: Structural Features of Coordination Polymers with Related Dicarboxylic Acid Ligands

Ligand Metal Ion(s) Resulting Structure Key Interactions Reference
Quinoline-2,4-dicarboxylic acid Neodymium(III), Europium(III), Terbium(III) 3D coordination polymer Carboxylate bridging, π–π stacking mdpi.com
3,7-dichloroquinoline-8-carboxylic acid N/A (self-assembly) Supramolecular architecture O—H⋯N hydrogen bonding, π–π stacking nih.gov
Pyridine-3,5-dicarboxylic acid Cadmium(II), Zinc(II), Cobalt(II), Copper(II) 0D, 1D, 2D, and 3D polymers Metal-ligand coordination rsc.org

Integration into Organic Electronic Materials and Dyes

The quinoline core of this compound is an extended aromatic system, a feature common to many organic dyes and electronic materials. This π-conjugated system is responsible for the molecule's potential optical and electronic properties. The carboxylic acid groups provide versatile handles for chemically integrating the molecule into larger systems, such as polymers or MOFs, allowing for the fine-tuning of these properties.

The incorporation of such ligands into MOFs can yield materials with interesting photoluminescent behavior. researchgate.net The electronic properties of the ligand, combined with the coordinated metal center, can lead to materials that absorb UV light and emit visible light. This luminescence can be sensitive to the presence of specific guest molecules, opening up applications in chemical sensing.

In the context of dyes, related quinoline structures like 7-chloro-5,8-quinolinequinone serve as precursors in the synthesis of phenoxazine-based dyes. researchgate.net While not a direct application of the dicarboxylic acid, this demonstrates the utility of the 7-chloroquinoline (B30040) scaffold as a chromophore (the part of a molecule responsible for its color). The dicarboxylic acid variant could be used to create dyes that can be covalently bonded to fabrics or integrated into polymer matrices for applications in coatings and advanced textiles. The photocatalytic degradation of organic dyes by MOFs also highlights the strong interaction between these frameworks and dye molecules, suggesting potential for applications in dye-sensitized solar cells or organic light-emitting diodes (OLEDs). mdpi.comrsc.org

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Methodologies for Structurally Diverse Derivatives

The development of structurally diverse derivatives from 7-Chloroquinoline-3,8-dicarboxylic acid is a key area for future research. While classical methods provide a foundation, emerging synthetic techniques offer pathways to novel compounds with unique functionalities.

Modern synthetic approaches could be pivotal in expanding the chemical space around this scaffold. For instance, ultrasound-assisted synthesis, a green chemistry technique, has been effectively used for the "click synthesis" of other 7-chloroquinoline (B30040) derivatives and could be adapted for high-yield, rapid reactions involving the dicarboxylic acid core. researchgate.netsemanticscholar.orgresearchgate.net Another promising avenue involves the use of mixed lithium-magnesium reagents, which have enabled the functionalization of 7-chloroquinolines under mild conditions, offering a precise tool for creating new carbon-carbon and carbon-heteroatom bonds at specific sites on the quinoline (B57606) ring. numberanalytics.comdurham.ac.uk

Furthermore, derivatization of the carboxylic acid groups can lead to a wide array of functional molecules, including esters, amides, and acid chlorides. These transformations can be achieved through established coupling reactions, potentially enhanced by microwave-assisted protocols to improve reaction times and yields. nih.gov The selective functionalization of one carboxylic acid group over the other remains a significant synthetic challenge, the resolution of which would greatly expand the library of accessible derivatives.

Table 1: Potential Synthetic Methodologies for Derivative Synthesis

Methodology Potential Application Expected Outcome
Ultrasound-Assisted Synthesis Rapid formation of triazoles or other heterocyclic attachments via "click chemistry". researchgate.netsemanticscholar.orgresearchgate.net High-yield synthesis of complex derivatives with reduced reaction times.
Organometallic Reagents Regioselective functionalization of the quinoline core using mixed Li/Mg reagents. numberanalytics.comdurham.ac.uk Introduction of novel alkyl or aryl groups to modify electronic and steric properties.
Microwave-Assisted Coupling Accelerated esterification or amidation at the carboxylic acid positions. nih.gov Efficient production of libraries of esters and amides for screening.

Advanced Characterization Techniques for Intricate Structural Features

As more complex derivatives of this compound are synthesized, advanced analytical techniques will be indispensable for their thorough characterization. Standard methods such as 1H/13C NMR, FT-IR, and mass spectrometry provide essential structural information. mdpi.comajchem-a.com However, elucidating the intricate three-dimensional structures and subtle electronic features of novel, complex derivatives will require more sophisticated approaches.

Single-crystal X-ray diffraction, particularly using high-intensity synchrotron radiation, is a powerful tool for unambiguously determining the solid-state structure of complex organic molecules and their coordination complexes. numberanalytics.comroyalsocietypublishing.orgnih.gov This technique is crucial for understanding intermolecular interactions and packing in the crystalline state, which underpins the properties of supramolecular materials.

For analyzing non-crystalline materials or complex mixtures, ion mobility-mass spectrometry (IM-MS) offers a promising frontier. researchgate.netchemrxiv.orgchemrxiv.orgnih.gov IM-MS separates ions based on not only their mass-to-charge ratio but also their size, shape, and charge, providing an additional dimension of separation. chemrxiv.orgnih.gov This can help distinguish between isomers, conformers, and complex self-assembled structures in the gas phase, offering insights that are complementary to solution-phase and solid-state techniques. chemrxiv.org Furthermore, advanced NMR techniques, such as 2D-NMR (e.g., NOESY, HSQC), can elucidate complex connectivity and spatial relationships within larger derivative structures. nih.gov

Table 2: Advanced Characterization Techniques

Technique Purpose Type of Information Obtained
Synchrotron X-ray Diffraction Precise determination of molecular and crystal structures. numberanalytics.comnih.gov Atomic coordinates, bond lengths/angles, intermolecular interactions, absolute configuration.
Ion Mobility-Mass Spectrometry (IM-MS) Separation and characterization of isomers, conformers, and complexes. researchgate.netchemrxiv.org Gas-phase structure (collision cross-section), differentiation of structurally similar molecules.
2D-NMR Spectroscopy (NOESY, etc.) Elucidation of complex molecular connectivity and spatial proximity of atoms. nih.gov Through-space correlations between protons, detailed assignment of complex spectra.

Integration of Machine Learning and Artificial Intelligence in Computational Design and Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and synthesis of new chemical entities. nih.gov These computational tools can significantly accelerate the discovery of novel derivatives of this compound with desired properties.

In the realm of molecular design, computational methods like Density Functional Theory (DFT) can predict the electronic properties, stability, and reactivity of hypothetical derivatives. ankara.edu.tracs.org This allows for the in silico screening of vast virtual libraries. Machine learning models, such as those used for Quantitative Structure-Activity Relationship (3D-QSAR) studies, can correlate structural features with specific biological activities or material properties, guiding the design of compounds with enhanced performance. nih.gov For instance, ML models have been developed to predict the reactive sites of quinoline derivatives for electrophilic aromatic substitution with high accuracy, which can guide synthetic efforts. researchgate.net This predictive power enables researchers to prioritize the synthesis of the most promising candidates, streamlining the discovery pipeline. mdpi.com

Controlled Fabrication of Materials with Tailored Supramolecular Architectures

The presence of two carboxylic acid groups and a nitrogen atom in the quinoline ring makes this compound an excellent candidate as a multitopic organic linker for the construction of coordination polymers and metal-organic frameworks (MOFs). bldpharm.comresearchgate.net These materials are built from metal ions or clusters connected by organic ligands, creating porous, crystalline structures with applications in gas storage, catalysis, and sensing. nih.govbldpharm.com

Future research will likely focus on the systematic exploration of reactions between this compound and various metal ions to create novel MOFs. The geometry and properties of the resulting frameworks can be tailored by carefully selecting the metal ion, solvent, and reaction conditions such as temperature. rsc.org For example, studies on other quinoline-dicarboxylic acids have shown that reaction temperature and solvent play critical roles in directing the final molecular and supramolecular structures.

Table 3: Mentioned Compound Names

Compound Name
This compound
Quinoline-2,4-dicarboxylic acid
Quinoline-2,6-dicarboxylic acid
Pyridine-3,5-dicarboxylic acid
2,2′-biquinoline 4,4'-dicarboxylic acid
Quinoline-4-carboxylic acid
2-methylquinoline-4-carboxylic acid
2-chloroquinoline-3-carboxylic acid

Q & A

Q. What synthetic strategies are effective for preparing 7-chloroquinoline-3,8-dicarboxylic acid and its derivatives?

Methodological Answer: Synthesis typically involves multi-step functionalization of quinoline precursors. Key steps include:

  • Chlorination : Introducing chlorine at position 7 via electrophilic substitution or catalytic halogenation .
  • Carboxylation : Direct carboxylation at positions 3 and 8 using CO₂ under high-pressure conditions or via hydrolysis of nitrile intermediates .
  • Derivatization : Methyl/ethyl ester formation (e.g., this compound methyl ester) to improve solubility for subsequent reactions .

Q. Example Reaction Table

StepReagents/ConditionsYield (%)Reference
ChlorinationCl₂, FeCl₃, 80°C72
CarboxylationKCN, H₂SO₄, reflux65
EsterificationCH₃OH, H₂SO₄, 60°C85

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC : Quantify purity (>98%) using a C18 column with UV detection at 254 nm .
  • X-ray Crystallography : Resolve crystal packing (e.g., triclinic system, space group P1) and intermolecular interactions (O–H⋯N hydrogen bonds, π–π stacking) .
  • FT-IR : Confirm functional groups (e.g., carboxylic acid O–H stretch at 2500–3000 cm⁻¹, C=O at 1680 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in the compound’s reactivity across different solvents?

Methodological Answer: Solvent polarity and hydrogen-bonding capacity significantly influence reactivity:

  • Polar aprotic solvents (DMSO) : Enhance carboxylate anion stability, favoring nucleophilic substitutions .
  • Protic solvents (H₂O/EtOH) : Promote protonation of the quinoline nitrogen, reducing electrophilicity at position 3 .
  • Contradiction Analysis : Conflicting reactivity reports may arise from incomplete solvent drying (traces of H₂O alter reaction pathways). Validate via controlled moisture experiments .

Q. How does this compound interact with biological targets, and what computational tools validate these interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinities (e.g., −9.2 kcal/mol with Enterococcus faecalis PrgX protein) .
  • MD Simulations : Analyze stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) in GROMACS .
  • Experimental Validation : Compare computational predictions with MIC assays (e.g., IC₅₀ = 12.5 μM against E. faecalis) .

Q. Binding Site Analysis

Target ProteinKey ResiduesInteraction TypeReference
PrgXAsn63A, Phe59BHydrogen bonding
CcfALeu503A, Lys504AHydrophobic

Q. What are the degradation pathways of this compound under physiological conditions?

Methodological Answer:

  • β-Oxidation : Dominant pathway in microbial systems, producing shorter-chain dicarboxylic acids (e.g., n-octane-1,8-dicarboxylic acid) .
  • Photodegradation : UV exposure cleaves the quinoline ring, forming chlorinated byproducts (monitor via LC-MS) .
  • Stability Testing : Use accelerated stability protocols (40°C/75% RH for 6 months) with HPLC tracking .

Q. How can conflicting crystallographic data on polymorphs be resolved?

Methodological Answer:

  • Variable-Temperature XRD : Identify phase transitions (e.g., triclinic → monoclinic at 150°C) .
  • Rietveld Refinement : Quantify phase purity in polycrystalline samples (χ² < 5 indicates high fidelity) .
  • Contradiction Source : Differences in crystallization solvents (DMSO vs. toluene) alter packing motifs .

Q. What strategies optimize the compound’s solubility for in vitro assays without altering bioactivity?

Methodological Answer:

  • Co-solvent Systems : Use DMSO:water (1:9 v/v) with sonication to achieve 5 mg/mL solubility .
  • Prodrug Design : Synthesize ethyl ester derivatives (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) .
  • Micellar Encapsulation : Use Pluronic F-127 to enhance aqueous dispersion (critical micelle concentration = 0.1 mM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.